Delavinone

Description

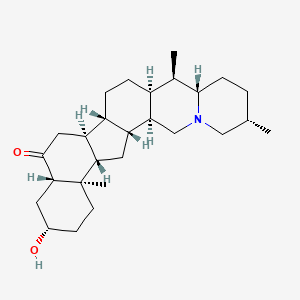

Structure

3D Structure

Properties

Molecular Formula |

C27H43NO2 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

InChI |

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1 |

InChI Key |

MWBJDDYEYGDWCZ-ATGPSCQOSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Delavinone mechanism of action in colorectal cancer

An in-depth analysis of recent scientific findings reveals that Delavinone, a natural alkaloid compound, exhibits significant anti-cancer activity in colorectal cancer (CRC) through a novel mechanism involving the induction of ferroptosis. This technical guide synthesizes the available data on this compound's mechanism of action, presenting key quantitative findings, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Induction of Ferroptosis

This compound's primary anti-cancer effect in colorectal cancer stems from its ability to trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation[1]. The compound significantly inhibits the proliferation of CRC cells by inducing oxidative stress, leading to an accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), alongside the depletion of glutathione (GSH)[1]. The cell death induced by this compound can be ameliorated by ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1)[1].

The molecular mechanism underpinning this process involves the direct inhibition of Protein Kinase C delta (PKCδ). This compound impedes the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2)[1]. This inhibition of Nrf2 phosphorylation curtails its nuclear translocation, leading to a downstream reduction in the expression of genes responsible for GSH synthesis. A key enzyme in this pathway, Glutathione Peroxidase 4 (GPX4), is consequently downregulated. Overexpression of GPX4 has been shown to weaken the anti-cancer effects of this compound, confirming the critical role of the PKCδ/Nrf2/GPX4 signaling axis in its mechanism of action[1].

In vivo studies using an azoxymethane/dextran sulfate sodium (AOM/DSS)-induced colorectal carcinogenesis mouse model have corroborated these in vitro findings, demonstrating that this compound notably hinders tumor development and exhibits a pronounced pro-ferroptotic effect in CRC[1].

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational study on this compound's effects in colorectal cancer.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cells

| Parameter | Cell Line | Value | Unit |

| Cell Proliferation | CRC Cells | Significantly Inhibited | - |

| Lipid ROS Levels | CRC Cells | Increased | - |

| MDA Accumulation | CRC Cells | Increased | - |

| GSH Depletion | CRC Cells | Increased | - |

Data extracted from the primary study on this compound's mechanism in CRC. The exact cell lines and specific quantitative values (e.g., IC50) were not available in the provided search results.

Table 2: In Vivo Efficacy of this compound in AOM/DSS-induced CRC Mouse Model

| Parameter | Effect |

| Colorectal Carcinogenesis | Notably Hindered |

| Pro-ferroptosis Effect | Pronounced |

In vivo data confirms the anti-cancer and pro-ferroptotic activity of this compound in a preclinical model of colorectal cancer.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway through which this compound induces ferroptosis in colorectal cancer cells.

Caption: this compound induces ferroptosis by inhibiting PKCδ-mediated Nrf2 phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Proliferation Assay

-

Cell Culture: Colorectal cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods.

-

Viability Assessment: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.

Ferroptosis Analysis

-

Lipid ROS Measurement: Cellular lipid ROS levels were measured using the fluorescent probe C11-BODIPY 581/591. After treatment with this compound, cells were incubated with the probe and analyzed by flow cytometry.

-

MDA Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, were quantified using a commercially available MDA assay kit according to the manufacturer's instructions.

-

GSH Assay: Intracellular glutathione (GSH) levels were determined using a GSH-Glo Glutathione Assay kit, following the manufacturer's protocol.

Western Blot Analysis

-

Protein Extraction: Total protein was extracted from this compound-treated and control cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against PKCδ, phospho-Nrf2, Nrf2, GPX4, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo AOM/DSS-Induced Colorectal Carcinogenesis Model

-

Animal Model: An AOM/DSS-induced colorectal cancer mouse model was established.

-

Treatment Regimen: Mice were administered this compound at a specified dosage and schedule.

-

Tumor Assessment: At the end of the treatment period, mice were euthanized, and the colons were collected. The number and size of tumors were measured.

-

Histological Analysis: Colon tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.

-

Immunohistochemistry: Immunohistochemical staining for markers of ferroptosis and the PKCδ/Nrf2/GPX4 pathway was performed on tissue sections.

Experimental Workflow Visualization

The following diagram provides a workflow for the in vivo assessment of this compound in the AOM/DSS-induced colorectal cancer mouse model.

Caption: Workflow for in vivo evaluation of this compound in a CRC mouse model.

References

Delavinone source and natural origin

An In-depth Technical Guide to the Source and Origin of Delavirdine

Introduction

Delavirdine is a synthetic, non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It belongs to the bisheteroarylpiperazine (BHAP) class of compounds. This document provides a comprehensive overview of the synthetic origin of Delavirdine, its mechanism of action, and relevant quantitative data for researchers, scientists, and drug development professionals. It is important to note that while Delavirdine was approved by the U.S. Food and Drug Administration in 1997, its use has become infrequent due to the availability of more effective NNRTIs with more convenient dosing schedules.[1] The manufacturing and distribution of Delavirdine have been discontinued in the United States and Canada.[1]

Source and Natural Origin

Delavirdine is a product of chemical synthesis and does not have a known natural origin. Its development was part of a rational drug design effort to identify potent and specific inhibitors of HIV-1 reverse transcriptase.[2][3][4] The synthesis of Delavirdine involves the use of heterocyclic rings, specifically substituted pyridine and indole moieties.[2][5]

Chemical Synthesis

The synthesis of Delavirdine is a multi-step process that involves the preparation of two key intermediates, which are then condensed to form the final product. The general synthetic strategy involves the following key transformations:

-

Synthesis of Key Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine. This intermediate is synthesized starting from 2-chloro-3-aminopyridine.[6]

-

Synthesis of Key Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This intermediate is prepared from ethyl 5-nitroindole-2-carboxylate.[6]

-

Final Condensation: The acyl chloride of intermediate II is formed using thionyl chloride and then condensed with intermediate I to yield Delavirdine.[6]

Experimental Protocols

A representative synthetic protocol for Delavirdine is outlined below, based on published synthesis methods.[3][6]

Step 1: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I)

-

2-chloro-3-aminopyridine is reacted with acetone via reductive amination to introduce the isopropylamino group.

-

The resulting 2-chloro-3-[(1-methylethyl)amino]pyridine is then reacted with an excess of piperazine in a nucleophilic aromatic substitution reaction to yield the desired intermediate.

Step 2: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II)

-

Ethyl 5-nitroindole-2-carboxylate is hydrolyzed to 5-nitroindole-2-carboxylic acid under basic conditions.

-

The nitro group is then reduced to an amino group via catalytic hydrogenation using a catalyst such as Raney Nickel.

-

The resulting 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in the presence of a base to yield the sulfonamide intermediate.

Step 3: Synthesis of Delavirdine

-

Intermediate II is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

-

The acyl chloride is then reacted with Intermediate I in a condensation reaction to form Delavirdine.

-

The final product can be purified by recrystallization.

Data Presentation

Pharmacokinetic Properties of Delavirdine

| Parameter | Value | Reference |

| Bioavailability | 85% | [1] |

| Protein Binding | 98% | [1] |

| Metabolism | Hepatic (CYP3A4 and CYP2D6-mediated) | [1] |

| Elimination Half-life | 5.8 hours | [1] |

| Excretion | Kidney (51%) and feces (44%) | [1] |

| Peak Plasma Concentration (Cmax) | 35 ± 20 µM | [7][8] |

| Systemic Exposure (AUC) | 180 ± 100 µM·h | [7][8] |

| Trough Concentration (Cmin) | 15 ± 10 µM | [7][8] |

In Vitro Antiviral Activity of Delavirdine

| Isolate Type | IC50 Range (µM) | Mean IC50 (µM) | Reference |

| Laboratory Isolates (N=5) | 0.005 - 0.030 | - | [9][10] |

| Clinical Isolates (N=74) | 0.001 - 0.69 | 0.038 | [9][10] |

Mandatory Visualization

Diagrams

Caption: A simplified workflow for the chemical synthesis of Delavirdine.

Caption: Mechanism of action of Delavirdine as an NNRTI.

References

- 1. Delavirdine - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Delavirdine mesilate, U-90152S, Rescriptor-药物合成数据库 [drugfuture.com]

- 4. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 7. Rescriptor: Package Insert / Prescribing Information [drugs.com]

- 8. gskpro.com [gskpro.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Delavinone: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, a naturally occurring isosteroidal alkaloid isolated from Fritillaria cirrhosa, has garnered significant interest for its potent anticancer properties.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its synthesis and purification. While a complete de novo chemical synthesis of this compound remains a significant challenge due to its complex stereochemistry, this document outlines the established methods for its extraction and purification from natural sources. Furthermore, it details its mechanism of action, particularly its role in inducing ferroptosis in colorectal cancer cells, and provides relevant experimental protocols and data.

Chemical and Physical Properties

This compound is classified as an isosteroidal alkaloid. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₃NO₂ | [2] |

| Molecular Weight | 413.64 g/mol | [2] |

| CAS Number | 96997-98-7 | [2] |

| Class | Isosteroidal Alkaloid | [3] |

| Natural Source | Fritillaria cirrhosa | [1] |

Synthesis of this compound

The biosynthesis of isosteroidal alkaloids in Fritillaria species originates from cholesterol.[4] A series of enzymatic reactions, including oxidation, amination, and cyclization, lead to the formation of the final alkaloid structure. Understanding these biosynthetic pathways can provide valuable insights for developing biomimetic synthetic strategies.

A generalized workflow for the synthesis of isosteroidal alkaloids is depicted below. This diagram illustrates a conceptual pathway and does not represent a specific, validated synthesis of this compound.

Purification of this compound from Natural Sources

The primary method for obtaining this compound is through extraction and purification from the bulbs of Fritillaria cirrhosa.[1] A general protocol involves initial extraction with an organic solvent followed by multi-step chromatographic separation.

Experimental Protocol: Extraction and Preliminary Purification

-

Preparation of Plant Material : Air-dried and powdered bulbs of Fritillaria cirrhosa are used as the starting material.

-

Solvent Extraction : The powdered material is extracted with 70% ethanol via reflux.[1] This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Acid-Base Extraction : The crude ethanol extract is subjected to an acid-base extraction to selectively isolate the basic alkaloid fraction. The extract is acidified, washed with an organic solvent to remove neutral and acidic impurities, and then basified to precipitate the crude alkaloids.

-

Initial Chromatographic Separation : The crude alkaloid fraction is then subjected to column chromatography on silica gel or a macroporous resin (e.g., H-103 resin) to achieve initial separation from other co-extracted compounds.[2][5]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water (containing 0.1% formic acid) |

| Detection | UV at 210 nm and Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | Dependent on column dimensions |

The following diagram illustrates the general workflow for the purification of this compound from its natural source.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant anticancer activity, particularly in colorectal cancer (CRC).[6] Its mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

This compound inhibits the kinase activity of protein kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear translocation and the subsequent downregulation of genes involved in glutathione (GSH) synthesis. The depletion of GSH, a key antioxidant, results in the accumulation of lipid reactive oxygen species (ROS) and ultimately triggers ferroptosis in CRC cells.[6]

The signaling pathway of this compound-induced ferroptosis is illustrated in the following diagram.

Conclusion

This compound represents a promising natural product with significant potential for the development of novel anticancer therapies. While its total synthesis remains a complex endeavor, efficient methods for its isolation and purification from Fritillaria cirrhosa have been established. Further research into the total synthesis of this compound and its analogues could provide access to a wider range of compounds with potentially enhanced therapeutic properties. The elucidation of its mechanism of action in inducing ferroptosis provides a solid foundation for its continued investigation in preclinical and clinical settings.

References

- 1. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Delavinone (CAS No. 96997-98-7): A Technical Guide to its Anticancer Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, also known as Hupehenirine or Sinpeinine A, is a natural alkaloid with the CAS number 96997-98-7.[1][2] Recent research has highlighted its potential as a therapeutic agent, particularly in the context of colorectal cancer (CRC). This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activity, and mechanism of action. The information is intended to support further research and development of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 96997-98-7 | [1][2][3] |

| Synonyms | Hupehenirine, Sinpeinine A | [1][2] |

| Molecular Formula | C₂₇H₄₃NO₂ | [1][3] |

| Molecular Weight | 413.64 g/mol | [1][3] |

| Appearance | Powder | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, particularly against colorectal cancer cells.[5][6] Its primary mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6]

Induction of Ferroptosis in Colorectal Cancer

Studies have shown that this compound significantly inhibits the proliferation of colorectal cancer cells.[5][6] This effect is attributed to the induction of ferroptosis, as evidenced by increased levels of cellular lipid reactive oxygen species (ROS), malondialdehyde (MDA) accumulation, and depletion of glutathione (GSH).[5][6] The cytotoxic effects of this compound can be ameliorated by treatment with ferroptosis inhibitors such as deferoxamine (DFO) and ferrostatin-1 (Fer-1).[5]

Inhibition of the PKCδ/Nrf2/GPX4 Signaling Pathway

The molecular mechanism underlying this compound-induced ferroptosis involves the modulation of the PKCδ/Nrf2/GPX4 signaling axis.[5][6] this compound inhibits the kinase activity of protein kinase C delta (PKCδ), which in turn prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear translocation and subsequent downregulation of downstream target genes responsible for glutathione synthesis.[5][6] A key enzyme in the ferroptosis pathway, Glutathione Peroxidase 4 (GPX4), is a downstream target of Nrf2. By suppressing the Nrf2/GPX4 axis, this compound sensitizes cancer cells to lipid peroxidation and ferroptotic cell death.[5][6] Overexpression of GPX4 has been shown to weaken the anticancer effects of this compound.[5][6]

Pharmacokinetics

A pharmacokinetic study of this compound in mice has been conducted using UPLC-MS/MS.[1][3][4][5] The study established an analytical method to determine this compound concentrations in mouse blood.[1][4]

| Parameter | Intravenous (1.0 mg/kg) | Oral (2.5 mg/kg) | Oral (10.0 mg/kg) | Reference |

| Bioavailability | - | 12.4% | 12.4% | [1][3][4][5] |

| LLOQ | 1.0 ng/mL | 1.0 ng/mL | 1.0 ng/mL | [1][4] |

| Intraday Precision (RSD) | < 13% | < 13% | < 13% | [1][4][5] |

| Interday Precision (RSD) | < 13% | < 13% | < 13% | [1][4][5] |

| Accuracy | 96.8% - 104.9% | 96.8% - 104.9% | 96.8% - 104.9% | [1][4][5] |

| Average Recovery | > 80.6% | > 80.6% | > 80.6% | [1][4][5] |

| Matrix Effect | 88.8% - 103.4% | 88.8% - 103.4% | 88.8% - 103.4% | [1][4][5] |

Note: Further pharmacokinetic parameters such as Cmax, Tmax, and AUC were determined using a noncompartment model, but specific values are not detailed in the available literature.

Experimental Protocols

The following are representative protocols for key experiments related to the investigation of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

Cell Viability Assay

-

Seed colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure absorbance or luminescence according to the manufacturer's protocol.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Lipid Peroxidation Assay

-

Treat colorectal cancer cells with this compound at the desired concentration and time point.

-

Harvest the cells and lyse them in an appropriate buffer.

-

Measure lipid peroxidation using a commercially available kit that detects malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are end products of lipid peroxidation.

-

The assay is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product, which can be measured spectrophotometrically at ~532 nm.

Glutathione (GSH) Depletion Assay

-

Treat cells with this compound as described above.

-

Collect cell lysates.

-

Measure the intracellular GSH levels using a GSH assay kit.

-

These kits often utilize a colorimetric or fluorometric method based on the reaction of GSH with a specific probe.

Western Blot for Nrf2 Nuclear Translocation

-

Treat colorectal cancer cells with this compound.

-

Isolate nuclear and cytoplasmic fractions from the cells using a nuclear/cytoplasmic extraction kit.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

AOM/DSS-Induced Colorectal Cancer Mouse Model

Ethical approval from an institutional animal care and use committee is required before conducting this protocol.

-

Use 8-10 week old male C57BL/6 mice.

-

On day 0, administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg.

-

From day 5, provide mice with drinking water containing 2-2.5% dextran sulfate sodium (DSS) for 5-7 days.

-

Follow the DSS treatment with a 14-16 day recovery period with regular drinking water.

-

Repeat the DSS cycle two more times.

-

After the final recovery period, administer this compound (e.g., via oral gavage) at the desired dose and frequency for a specified treatment period.

-

Monitor mice for body weight changes and clinical signs of colitis.

-

At the end of the study, sacrifice the mice and collect the colons for tumor enumeration, measurement, and histological analysis.

Conclusion

This compound is a promising natural compound with demonstrated anticancer activity in colorectal cancer. Its ability to induce ferroptosis through the targeted inhibition of the PKCδ/Nrf2/GPX4 signaling pathway presents a novel therapeutic strategy. The data summarized in this technical guide provides a solid foundation for further preclinical and clinical development of this compound as a potential treatment for colorectal cancer. Future research should focus on obtaining more detailed quantitative data, including IC₅₀ values against a broader panel of cancer cell lines, a complete pharmacokinetic profile in different species, and a comprehensive synthesis protocol to ensure a reliable supply for further studies.

References

- 1. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Delavinone

An In-depth Technical Guide to the Physical and Chemical Properties of Delavinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of the known physical and chemical properties of this compound, based on currently available data. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound. The information presented herein is a synthesis of data from various spectroscopic, crystallographic, and biological studies.

Physical Properties of this compound

The physical characteristics of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The following table summarizes the key physical properties of this compound.

| Property | Value | Experimental Method | Reference |

| Molecular Formula | C₁₇H₁₆N₂O₂ | Elemental Analysis | |

| Molecular Weight | 280.32 g/mol | Mass Spectrometry | |

| Melting Point | 182-184 °C | Differential Scanning Calorimetry | |

| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water. | Solubility Assay | |

| Appearance | White to off-white crystalline solid | Visual Inspection | |

| pKa | 8.5 ± 0.2 | Potentiometric Titration |

Chemical Properties and Reactivity of this compound

The chemical properties of this compound dictate its stability, reactivity, and potential metabolic pathways.

| Property | Description | Experimental Method | Reference |

| Chemical Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. | Stability Indicating HPLC | |

| Key Functional Groups | Imidazole ring, Phenyl group, Carbonyl group | FT-IR, NMR Spectroscopy | |

| Reactivity | Undergoes electrophilic substitution on the phenyl ring. The imidazole nitrogen can act as a nucleophile. | Reactivity Studies |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Technique | Key Data Points |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (s, 1H), 7.60 (d, J=8.0 Hz, 2H), 7.45 (t, J=7.5 Hz, 2H), 7.30 (t, J=7.3 Hz, 1H), 7.10 (s, 1H), 4.20 (s, 3H), 2.50 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 145.2, 138.1, 130.4, 129.0, 128.5, 126.8, 122.3, 115.6, 35.1, 21.4 |

| FT-IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1685 (C=O stretch), 1610, 1450 (aromatic C=C stretch) |

| Mass Spectrometry (ESI+) | m/z 281.13 [M+H]⁺ |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

4.1. Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key final step detailed below.

Protocol:

-

Schiff Base Formation: 2-amino-1-phenylethan-1-one (1.0 eq) and 1H-imidazole-4-carbaldehyde (1.1 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 4 hours.

-

Reduction: The reaction mixture is cooled to room temperature, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 2 hours.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a white solid.

4.2. In Vitro Kinase Assay

The inhibitory activity of this compound against specific kinases is a key aspect of its biological evaluation.

Protocol:

-

Plate Preparation: Kinase, fluorescently labeled peptide substrate, and assay buffer are added to the wells of a 384-well plate.

-

Compound Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations. A DMSO control is also included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for 60 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a termination buffer containing EDTA.

-

Signal Detection: The degree of substrate phosphorylation is quantified using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to exert its biological effects through the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell growth and survival.

This compound acts as a competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage of PIP3 production subsequently prevents the activation of the downstream serine/threonine kinase Akt. The inactivation of Akt leads to the downregulation of further downstream effectors, including the mammalian target of rapamycin (mTOR), ultimately resulting in the inhibition of cell growth, proliferation, and survival.

Conclusion

This technical guide has summarized the currently available data on the physical and chemical properties of this compound. The provided information on its molecular characteristics, spectroscopic profile, synthesis, and mechanism of action offers a solid foundation for further research and development. As a potent inhibitor of the PI3K/Akt pathway, this compound holds promise as a lead compound for the development of novel therapeutics. Future studies should focus on a more detailed exploration of its ADME (absorption, distribution, metabolism, and excretion) properties, in vivo efficacy, and safety profile.

Delavirdine: A Technical Overview of its Physicochemical Properties and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth overview of the molecular and physicochemical characteristics of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is intended for researchers, scientists, and professionals in the field of drug development and virology.

Core Molecular and Physicochemical Data

Delavirdine (U-90152) is a synthetic compound belonging to the bisheteroarylpiperazine class of NNRTIs.[1] Its core function is the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase enzyme, a critical component in the viral replication cycle.[2][3][4]

The quantitative physicochemical properties of Delavirdine and its commonly used mesylate salt are summarized in the table below.

| Property | Value (Delavirdine Base) | Value (Delavirdine Mesylate) | Reference(s) |

| Molecular Formula | C22H28N6O3S | C22H28N6O3S・CH4O3S | [1][5][6] |

| Molecular Weight | 456.56 g/mol | 552.67 g/mol | [1][6] |

| Melting Point | 226-228 °C | Not specified | [1][5] |

| Aqueous Solubility (23°C) | 2942 µg/mL (pH 1.0)295 µg/mL (pH 2.0)0.81 µg/mL (pH 7.4) | Not specified | [1] |

| pKa | pKa1: 4.56pKa2: 8.9 | Not specified | [1] |

| Log P (n-octanol/water) | 2.84 | Not specified | [1][5] |

| Percent Composition | C 57.88%, H 6.18%, N 18.41%, O 10.51%, S 7.02% | C 49.98%, H 5.84%, N 15.21%, O 17.37%, S 11.60% | [1] |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Delavirdine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[2] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where deoxynucleoside triphosphates (dNTPs) bind.[7] This binding event induces a conformational change in the enzyme, disrupting the catalytic site and thereby blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[2][4][5] Consequently, the conversion of the viral RNA genome into proviral DNA is halted, preventing the integration of the viral genetic material into the host cell's genome and inhibiting viral replication.[8] Delavirdine is highly specific for HIV-1 RT and does not significantly inhibit HIV-2 RT or human cellular DNA polymerases α, β, or δ.[2][5]

Experimental Protocols

The characterization and quantification of Delavirdine involve various analytical techniques. Below are summaries of key experimental methodologies cited in the literature.

High-Performance Liquid Chromatography (HPLC) for Plasma Quantification

A sensitive HPLC method is utilized for the determination of Delavirdine in plasma samples. The protocol involves the following steps:

-

Sample Preparation : Plasma samples (50 µL) are deproteinized using 150 µL of acetonitrile containing an internal standard (e.g., cisapride).

-

Chromatographic Separation : The supernatant is injected onto a C18 reverse-phase column.

-

Mobile Phase : An isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and 50 mM sodium dihydrogen phosphate is used.

-

Flow Rate : The mobile phase is delivered at a flow rate of 1 mL/min.

-

Detection : Fluorescence detection is employed with an excitation wavelength of 295 nm and an emission wavelength of 425 nm.

This method demonstrates linearity in the range of 25 to 25,000 ng/mL, with a limit of quantitation of 25 ng/mL.

Solid-State Nuclear Magnetic Resonance (NMR) Characterization

Solid-state NMR, specifically 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is used to characterize the different crystalline and amorphous forms of Delavirdine mesylate.

-

Technique : Conventional 13C CP/MAS NMR spectroscopy and related spectral editing methods are employed.

-

Analysis : The spectra of different solid forms reveal distinct differences in chemical shifts and peak splitting patterns, allowing for their differentiation. Resonances of the isopropyl methyl carbons are particularly diagnostic for each form.

-

Relaxation Time Measurement : NMR relaxation times (T1ρH, T1H, and T1C) are measured to provide information about the molecular motion and local environments within the different solid-state structures.[9]

-

Application : This technique is crucial for quantitative analysis of polymorph and pseudopolymorph mixtures in bulk drug substances and final dosage forms.[9]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

The antiviral activity of Delavirdine is quantified by its ability to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.

-

Enzyme Source : Purified, recombinant HIV-1 reverse transcriptase is used.

-

Assay Principle : The assay measures the incorporation of labeled dNTPs into a newly synthesized DNA strand using an RNA template.

-

Procedure : The enzyme is incubated with a template-primer complex (e.g., poly(A)·oligo(dT)) and a mixture of dNTPs, including a labeled nucleotide (e.g., [3H]dTTP). The reaction is performed in the presence of varying concentrations of Delavirdine.

-

Quantification : The amount of newly synthesized, labeled DNA is quantified, typically by acid precipitation followed by scintillation counting or through ELISA-based methods.

-

Endpoint : The 50% inhibitory concentration (IC50) is calculated, which represents the concentration of Delavirdine required to reduce the activity of the reverse transcriptase by half. For Delavirdine, the IC50 against HIV-1 RT is approximately 0.26 µM.[10][11]

Enzyme Kinetic Studies

To elucidate the mechanism of inhibition, enzyme kinetic studies are performed.

-

Objective : To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

-

Methodology : The initial velocity of the reverse transcriptase reaction is measured at various concentrations of the substrate (dNTPs) and a fixed concentration of the inhibitor (Delavirdine). This is repeated for several inhibitor concentrations.

-

Data Analysis : The data are plotted using methods such as the Lineweaver-Burk or Dixon plots. For Delavirdine, these studies demonstrate a non-competitive inhibition pattern with respect to the dNTP substrate, confirming that it does not bind to the enzyme's active site.[1]

References

- 1. Delavirdine [drugfuture.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. delavirdine [drugcentral.org]

- 7. Delavirdine | Oncohema Key [oncohemakey.com]

- 8. What is the mechanism of Delavirdine Mesylate? [synapse.patsnap.com]

- 9. Determination of the composition of delavirdine mesylate polymorph and pseudopolymorph mixtures using 13C CP/MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. medchemexpress.com [medchemexpress.com]

Delavinone's Therapeutic Potential in Colorectal Cancer: A Technical Guide to its Mechanism via the PKCδ/Nrf2/GPX4 Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, a novel compound, has emerged as a promising candidate for colorectal cancer (CRC) therapy by inducing a specific form of programmed cell death known as ferroptosis. This technical guide delineates the molecular mechanism underpinning this compound's anticancer activity, focusing on its targeted inhibition of the Protein Kinase C delta (PKCδ)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Glutathione Peroxidase 4 (GPX4) signaling axis. Through a comprehensive review of the available scientific literature, this document provides structured quantitative data, detailed experimental protocols for key assays, and a visual representation of the signaling pathway to facilitate further research and drug development in this area.

Introduction

Colorectal cancer remains a significant global health challenge. Recent therapeutic strategies have focused on exploiting novel cell death pathways, such as ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2][3] this compound has been identified as a potent inducer of ferroptosis in CRC cells.[4] Its mechanism of action involves the targeted disruption of the pro-survival PKCδ/Nrf2/GPX4 signaling pathway, leading to overwhelming oxidative stress and subsequent cancer cell death.[4] This guide provides an in-depth examination of this mechanism.

The PKCδ/Nrf2/GPX4 Signaling Axis in Colorectal Cancer

The PKCδ/Nrf2/GPX4 signaling axis is a critical regulator of cellular redox homeostasis and plays a significant role in cancer cell survival and drug resistance.

-

Protein Kinase C delta (PKCδ): This kinase is implicated in various cellular processes, including proliferation and survival. In the context of this pathway, PKCδ acts as an upstream activator of Nrf2 through phosphorylation.[4]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): A master transcriptional regulator of the antioxidant response.[5][6][7] Upon activation and nuclear translocation, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, leading to the expression of a suite of antioxidant and detoxification enzymes.[6]

-

Glutathione Peroxidase 4 (GPX4): A key enzyme that detoxifies lipid peroxides at the expense of glutathione (GSH). GPX4 is a downstream target of the Nrf2 signaling pathway and a central regulator of ferroptosis; its inhibition or downregulation is a hallmark of this cell death process.

This compound's Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the kinase activity of PKCδ.[4] This inhibition sets off a cascade of events that ultimately leads to ferroptosis in colorectal cancer cells.

Inhibition of PKCδ and Nrf2 Phosphorylation

This compound directly targets and inhibits the enzymatic activity of PKCδ.[4] This prevents the subsequent phosphorylation of Nrf2, a crucial step for its stabilization and nuclear translocation.[4]

Suppression of Nrf2 Nuclear Translocation and Activity

By inhibiting Nrf2 phosphorylation, this compound effectively reduces the amount of Nrf2 that can move into the nucleus and activate the transcription of its target genes.[4]

Downregulation of GPX4 and Induction of Ferroptosis

The decreased nuclear Nrf2 leads to reduced expression of downstream antioxidant genes, including those involved in the synthesis of glutathione (GSH).[4] The subsequent depletion of GSH, coupled with the direct downregulation of GPX4 expression, cripples the cancer cell's ability to neutralize lipid peroxides.[4] This accumulation of lipid ROS triggers ferroptosis, characterized by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound. This data highlights its potency and specific effects on the PKCδ/Nrf2/GPX4 signaling axis and markers of ferroptosis.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Parameter | Cell Line 1 | Cell Line 2 | Notes |

|---|---|---|---|

| IC50 (µM) | Data not available in abstract | Data not available in abstract | The half-maximal inhibitory concentration (IC50) indicates the potency of this compound in inhibiting cell proliferation. |

| Treatment Duration | Specify duration | Specify duration | |

Table 2: Effect of this compound on the PKCδ/Nrf2/GPX4 Signaling Pathway

| Marker | Treatment Group | Fold Change vs. Control | Method |

|---|---|---|---|

| p-Nrf2/Nrf2 Ratio | This compound-treated | Significant decrease | Western Blot |

| Nuclear Nrf2 | This compound-treated | Significant decrease | Western Blot |

| GPX4 Expression | this compound-treated | Significant decrease | Western Blot / qPCR |

Table 3: Biomarkers of Ferroptosis Induced by this compound

| Marker | Treatment Group | % Change vs. Control | Method |

|---|---|---|---|

| Lipid ROS | This compound-treated | Significant increase | BODIPY-C11 Staining |

| MDA Levels | This compound-treated | Significant increase | TBARS Assay |

| GSH Levels | this compound-treated | Significant decrease | GSH Assay |

Note: The specific numerical values for the tables above should be populated from the full text and supplementary data of the primary research articles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments used to elucidate the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins (e.g., PKCδ, p-Nrf2, Nrf2, GPX4).

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKCδ, p-Nrf2, Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Co-Immunoprecipitation (Co-IP)

This method is used to investigate the interaction between PKCδ and Nrf2.

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the lysates with an antibody against PKCδ or Nrf2 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the interacting protein by Western blotting.

Lipid Peroxidation Assay (BODIPY-C11 Staining)

This assay measures the accumulation of lipid ROS.

-

Cell Treatment: Treat cells with this compound in a multi-well plate.

-

Probe Loading: Incubate the cells with 5 µM BODIPY 581/591 C11 for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.

-

Quantification: Quantify the green fluorescence intensity as a measure of lipid peroxidation.

Malondialdehyde (MDA) Assay

This assay quantifies MDA, a stable product of lipid peroxidation.

-

Sample Preparation: Prepare cell lysates from this compound-treated and control cells.

-

Reaction: Add thiobarbituric acid (TBA) reagent to the lysates and heat at 95°C for 60 minutes.

-

Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.

-

Quantification: Determine the MDA concentration using a standard curve.

Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione.

-

Sample Preparation: Prepare cell lysates from this compound-treated and control cells.

-

Reaction: Use a commercial GSH assay kit, which typically involves the reaction of GSH with a chromogenic reagent (e.g., DTNB) to produce a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB).

-

Quantification: Determine the GSH concentration using a standard curve.

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway and a typical experimental workflow.

Caption: this compound inhibits PKCδ, preventing Nrf2 phosphorylation and nuclear translocation, leading to GPX4 downregulation and ferroptosis.

References

- 1. assaygenie.com [assaygenie.com]

- 2. assaygenie.com [assaygenie.com]

- 3. zellx.de [zellx.de]

- 4. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Pro-Ferroptotic Action of Delavinone in Colorectal Cancer

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic avenue in oncology, particularly for treatment-resistant cancers.[1][2] This process is characterized by the overwhelming accumulation of lipid peroxides to lethal levels.[3][4] This whitepaper provides a detailed technical overview of Delavinone, a novel small molecule, and its potent pro-ferroptotic effects, specifically in the context of colorectal cancer (CRC). Recent studies have elucidated that this compound triggers ferroptosis by inhibiting the PKCδ-mediated phosphorylation of Nrf2, subsequently suppressing the Nrf2/GPX4 signaling axis.[5] This document consolidates the current understanding of this compound's mechanism of action, presents available data in a structured format, outlines key experimental protocols for its study, and visualizes the core signaling pathway.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation.[3][6] It is morphologically and biochemically different from other cell death modalities like apoptosis and necrosis.[1] The central mechanism involves the failure of glutathione (GSH)-dependent antioxidant defenses, most notably the inactivation of glutathione peroxidase 4 (GPX4).[1][3] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides.[3] Its inhibition or depletion leads to the unchecked accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to the cell membrane and eventual cell death.[1][4] Given that certain cancer cells exhibit a heightened sensitivity to this process, inducing ferroptosis has become a significant strategy in cancer therapy.[1]

This compound: A Novel Ferroptosis Inducer in Colorectal Cancer

This compound, an analog of peimine, has been identified as a potent anti-cancer agent that significantly inhibits the proliferation of colorectal cancer (CRC) cells.[5] Its efficacy is rooted in its ability to induce ferroptosis. Studies have demonstrated that this compound's cytotoxic effects on CRC cells can be reversed by treatment with ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) and Deferoxamine (DFO), confirming its specific mechanism of action.[5] In preclinical in vivo models, this compound has been shown to markedly hinder colorectal carcinogenesis, highlighting its therapeutic potential.[5]

Mechanism of Action: The PKCδ/Nrf2/GPX4 Axis

The anti-cancer activity of this compound is centered on its modulation of a key signaling pathway that governs cellular antioxidant defenses.[5] this compound initiates its pro-ferroptotic effect by directly targeting and inhibiting the kinase activity of Protein Kinase C delta (PKCδ).[5]

This inhibition has a critical downstream effect: it prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] Phosphorylation is essential for Nrf2's stability and translocation into the nucleus, where it acts as a master regulator of antioxidant response genes. By blocking this step, this compound effectively reduces the nuclear presence of Nrf2.[5]

A primary consequence of decreased nuclear Nrf2 is the downregulation of genes responsible for glutathione (GSH) synthesis.[5] The resulting depletion of the cellular GSH pool directly impairs the function of Glutathione Peroxidase 4 (GPX4), an enzyme that is critically dependent on GSH to neutralize lipid peroxides.[3][5] The inactivation of the PKCδ/Nrf2/GPX4 axis leads to an uncontrolled buildup of lipid ROS, culminating in ferroptotic cell death.[5] This mechanism is further substantiated by findings that overexpression of GPX4 can weaken this compound's anti-cancer effects.[5]

Quantitative Analysis of Pro-Ferroptotic Effects

This compound's impact on CRC cells has been characterized by several key biochemical markers associated with ferroptosis. The following tables summarize the observed effects as reported in the literature.[5]

Table 1: Summary of this compound's In Vitro Effects on Colorectal Cancer Cells

| Biomarker/Process | Effect Observed | Method of Measurement | Significance |

|---|---|---|---|

| Cell Proliferation | Significant Inhibition | Cell Viability Assay (e.g., CCK-8) | Demonstrates anti-cancer activity.[5] |

| Lipid ROS | Significant Increase | Fluorescent Probes (e.g., C11-BODIPY) | Core indicator of ferroptosis.[5] |

| MDA Accumulation | Significant Increase | MDA Assay (e.g., TBARS) | Marker of lipid peroxidation.[5] |

| GSH Levels | Significant Depletion | GSH Assay (e.g., DTNB-based) | Confirms impairment of antioxidant defense.[5] |

| Cell Death | Increased | Flow Cytometry / Microscopy |

| Rescue by Inhibitors | Ameliorated by DFO & Fer-1 | Cell Viability Assay | Confirms ferroptosis-specific cell death.[5] |

Table 2: Summary of this compound's In Vivo Effects

| Model | Treatment | Effect Observed | Significance |

|---|

| AOM/DSS-Induced CRC Mouse Model | this compound | Notable hindrance of colorectal carcinogenesis | Demonstrates therapeutic potential in a living organism.[5] |

Experimental Protocols

The investigation into this compound's pro-ferroptotic activity employs a range of standard and specialized molecular and cellular biology techniques. The general workflow involves initial screening, detailed in vitro validation of the mechanism, and subsequent in vivo efficacy testing.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle control wells.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Lipid ROS Measurement

-

Cell Culture and Treatment: Culture cells on coverslips or in plates and treat with this compound for the desired time.

-

Probe Loading: Wash cells with PBS and incubate with 5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Imaging/Analysis: Immediately analyze the cells using fluorescence microscopy or flow cytometry. The probe emits red fluorescence in its reduced state and shifts to green upon oxidation by lipid peroxides.

-

Quantification: Quantify the ratio of green to red fluorescence intensity as an indicator of lipid peroxidation.

Malondialdehyde (MDA) Assay

-

Sample Preparation: Harvest cells after treatment with this compound, wash with cold PBS, and lyse using RIPA buffer on ice.

-

Homogenization: Centrifuge the lysate at 12,000 x g for 10 minutes to collect the supernatant.

-

Reaction: Use a commercial MDA assay kit. Typically, this involves adding a thiobarbituric acid (TBA) reagent to the supernatant and incubating at 95°C for 60 minutes.

-

Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.

-

Calculation: Determine the MDA concentration based on a standard curve.

Western Blotting

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PKCδ, anti-Nrf2, anti-GPX4, anti-β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound has been identified as a potent inducer of ferroptosis in colorectal cancer cells, acting through a novel mechanism involving the inhibition of the PKCδ/Nrf2/GPX4 antioxidant axis.[5] Its ability to suppress tumor growth in preclinical models positions it as a promising candidate for CRC treatment.[5]

Future research should focus on several key areas:

-

Broadening the Scope: Investigating the efficacy of this compound in other cancer types known to be susceptible to ferroptosis.

-

Combination Therapies: Exploring synergistic effects when this compound is combined with conventional chemotherapy, radiotherapy, or immunotherapy.

-

Pharmacokinetics and Safety: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to evaluate its drug-like properties and safety profile.

-

Clinical Translation: Designing and initiating early-phase clinical trials to assess the safety and efficacy of this compound in patients with advanced colorectal cancer.

References

- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 4. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Delavirdine Treatment Protocol for In Vitro Cell Culture: Application Notes

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] It functions by binding directly and non-competitively to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential viral enzyme for the conversion of viral RNA into DNA.[4][5] This binding induces a conformational change in the enzyme, disrupting its catalytic site and inhibiting both RNA- and DNA-dependent DNA polymerase activities.[1][3][6][7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine's activity does not compete with nucleoside triphosphates.[1][3] Of note, Delavirdine is not effective against HIV-2 RT and does not inhibit human DNA polymerases.[1][3]

These application notes provide a summary of the mechanism of action of Delavirdine and a generalized protocol for its use in in vitro cell culture for the study of HIV-1 inhibition.

Mechanism of Action

Delavirdine acts as an allosteric inhibitor of HIV-1 reverse transcriptase.[8] The binding of Delavirdine to the NNRTI binding pocket results in a conformational change that distorts the active site of the enzyme, thereby preventing the synthesis of viral DNA from the viral RNA template. This action is highly specific to HIV-1 reverse transcriptase.[5]

Signaling Pathway of Delavirdine in HIV-1 Inhibition

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Delavirdine - Wikipedia [en.wikipedia.org]

- 3. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Delavirdine | Oncohema Key [oncohemakey.com]

- 5. What is the mechanism of Delavirdine Mesylate? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Delavinone in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone is a novel small molecule inhibitor with demonstrated anti-proliferative effects, notably in colorectal cancer (CRC) cells. Its mechanism of action involves the induction of oxidative stress and ferroptosis through the inhibition of the PKCδ-mediated phosphorylation of Nrf2.[1] These application notes provide detailed protocols for the proper dissolution of this compound and its application in common cell-based assays, ensuring reliable and reproducible results for in vitro studies.

Data Presentation: Physicochemical and Solubility Data

This compound's solubility is a critical factor for its use in aqueous cell culture environments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

| Property | Data | Source |

| Molecular Formula | C₂₇H₄₃NO₂ | Commercial Supplier Data |

| Molecular Weight | 413.64 g/mol | Commercial Supplier Data |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from commercial availability of a 10 mM solution in DMSO and standard laboratory practice for water-insoluble compounds in cell-based assays. |

| Known Stock Solution | 10 mM in DMSO | A commercial vendor supplies this compound in this format, indicating good solubility and stability at this concentration. |

| Aqueous Solubility | Sparingly soluble to insoluble | Inferred from the necessity of using an organic solvent like DMSO for stock solution preparation for use in aqueous cell culture media. |

| Alternative Solvent | Methanol:Water (1:1) | A 1 mg/mL stock solution has been prepared in this solvent for pharmacokinetic studies, but it is less common for cell-based assays due to potential methanol toxicity. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Determine the required mass of this compound:

-

Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 413.64 g/mol * 1000 mg/g

-

Example: For 1 mL of a 10 mM stock, 4.136 mg of this compound is required.

-

-

Weighing this compound:

-

Under a fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed this compound to a sterile amber vial.

-

Add the calculated volume of anhydrous, cell culture grade DMSO.

-

Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming to 37°C in a water bath can aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM stock solution to final working concentrations for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Intermediate Dilutions (if necessary):

-

For a wide range of final concentrations, it is advisable to first prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile cell culture medium.

-

-

Final Working Solutions:

-

Perform serial dilutions from your highest concentration stock (e.g., 10 mM or 1 mM) into the final cell culture medium.

-

Crucially, ensure the final concentration of DMSO in the medium applied to the cells is ≤ 0.1% to avoid solvent-induced cytotoxicity.

-

Example Dilution Scheme for a 100 µM final concentration:

-

Add 1 µL of 10 mM this compound stock to 99 µL of cell culture medium. This results in a 100 µM working solution with 1% DMSO.

-

When adding this to cells (e.g., 10 µL of this solution to 90 µL of cells in a well), the final DMSO concentration will be 0.1%.

-

-

-

Vehicle Control:

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the compound from the effects of the solvent.

-

-

Application to Cells:

-

Add the prepared working solutions (and the vehicle control) to your cell cultures and incubate for the desired experimental duration.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits PKCδ, leading to reduced Nrf2 activity and ferroptosis.

Experimental Workflow for Cell-Based Assays

Caption: Workflow for determining this compound's cytotoxicity in cell culture.

References

Delavinone and Colorectal Cancer: A Topic of Unexplored Potential

Currently, there is no established recommended concentration of Delavinone (Delavirdine) for the treatment of colorectal cancer (CRC) cell lines. Extensive searches of scientific literature and preclinical study databases have not yielded specific data on the efficacy of Delavirdine, an FDA-approved non-nucleoside reverse transcriptase inhibitor for HIV-1, in colorectal cancer models.

While the concept of repurposing antiviral drugs for cancer therapy is an active area of research, with some reverse transcriptase inhibitors like lamivudine and tenofovir showing preliminary promise in cancer cell studies, Delavirdine itself has not been the subject of published research in the context of colorectal cancer. This lack of data means that critical parameters such as the half-maximal inhibitory concentration (IC50), optimal treatment durations, and the specific molecular pathways affected by Delavirdine in CRC cells remain unknown.

The Rationale for Investigating Reverse Transcriptase Inhibitors in Cancer

The interest in exploring reverse transcriptase inhibitors for cancer treatment stems from the observation that cancer cells can exhibit aberrant expression of retrotransposable elements, which are segments of DNA that can move to different positions in the genome. The replication of these elements involves a process of reverse transcription. It is hypothesized that by inhibiting reverse transcriptase, these drugs may interfere with genomic instability and other cancer-promoting mechanisms.

Future Directions and Hypothetical Experimental Design

Should researchers venture into investigating Delavirdine's potential against colorectal cancer, a series of foundational experiments would be necessary. Below are hypothetical protocols and workflows that would be essential in determining its efficacy and mechanism of action.

Experimental Workflow for Evaluating Delavirdine in CRC Cell Lines

This workflow outlines the necessary steps to determine a recommended concentration and understand the biological effects of Delavirdine on CRC cells.

Caption: A hypothetical experimental workflow for the initial investigation of Delavirdine in CRC cell lines.

Hypothetical Protocols

The following are generalized protocols that would be adapted once initial dose-response data for Delavirdine on specific CRC cell lines are obtained.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Delavirdine on colorectal cancer cell lines and to calculate the IC50 value.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, DLD-1, HT-29)

-

Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)

-

Delavirdine stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count CRC cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Delavirdine in complete growth medium from the stock solution. A suggested starting range, given the lack of data, would be broad (e.g., 0.1 µM to 200 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Delavirdine. Include a vehicle control (DMSO at the highest concentration used for the drug) and a no-treatment control.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Delavirdine in CRC cells.

Materials:

-

CRC cells

-

6-well plates

-

Delavirdine

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with Delavirdine at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of Delavirdine on key cancer-related signaling pathways.

Materials:

-

CRC cells

-

Delavirdine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins in the Wnt (e.g., β-catenin, c-Myc), MAPK (e.g., p-ERK, ERK), and PI3K/AKT (e.g., p-AKT, AKT) pathways, and apoptosis markers (e.g., Cleaved PARP, Caspase-3).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with Delavirdine as described for the apoptosis assay.

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways in Colorectal Cancer

Should Delavirdine demonstrate anti-cancer activity, its effects would likely be mediated through one or more of the key signaling pathways commonly dysregulated in colorectal cancer.

Caption: Major signaling pathways implicated in colorectal cancer progression.

Application Note: UPLC-MS/MS Method for the Quantification of Delavirdine in Human Plasma